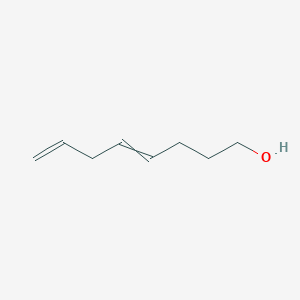
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate is a chemical compound known for its vibrant color and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate typically involves the reaction of phenoxazine derivatives with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states, which are useful in various chemical processes.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazine derivatives, while reduction can produce simpler amine compounds.
Applications De Recherche Scientifique
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is used in staining techniques to visualize biological samples under a microscope.
Industry: The compound is used in the production of various materials, including plastics and textiles.
Mécanisme D'action
The mechanism of action of Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate involves its interaction with molecular targets in cells. It can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Phenoxazin-5-ium, 3,7-bis(diethylamino)-, acetate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
Phenoxazine: The parent compound with a simpler structure.
Phenoxazin-5-ium, 3,7-bis(dimethylamino)-, acetate: A similar compound with different substituents.
Phenoxazin-5-ium, 3,7-bis(dipropylamino)-, acetate: Another variant with different alkyl groups.
These compounds share some properties but differ in their reactivity, stability, and applications, making this compound a unique and valuable compound in various fields.
Propriétés
Numéro CAS |
79916-07-7 |
|---|---|
Formule moléculaire |
C20H26N3O.C2H3O2 C22H29N3O3 |
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;acetate |
InChI |
InChI=1S/C20H26N3O.C2H4O2/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;1-2(3)4/h9-14H,5-8H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
PAQRKFBPHDBILN-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14419810.png)
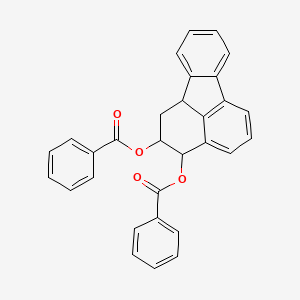
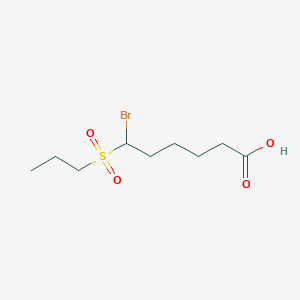
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
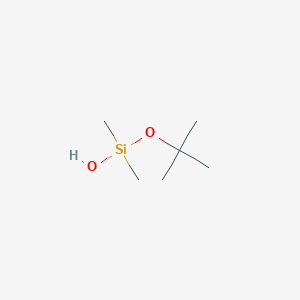
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)
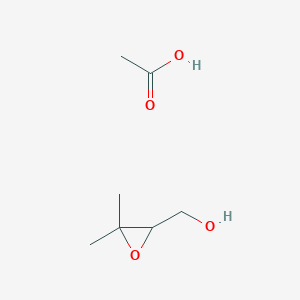
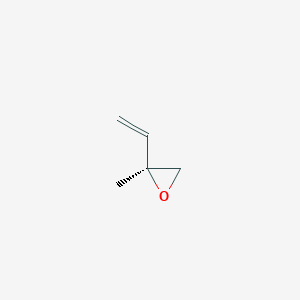
![1-[Bis(benzylsulfanyl)methyl]-4-(trichloromethyl)benzene](/img/structure/B14419905.png)


